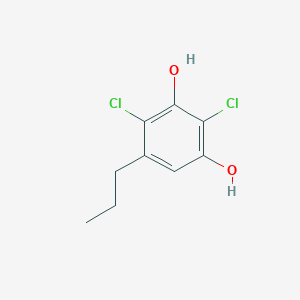
2,4-Dichloro-5-propylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-propylbenzene-1,3-diol is an organic compound belonging to the class of diols, which contain two hydroxyl groups attached to different carbon atoms. The presence of chlorine atoms at the 2nd and 4th positions, along with a propyl group at the 5th position, introduces specific chemical characteristics that influence its reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-propylbenzene-1,3-diol can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation:
Chlorination: The chlorination of the benzene ring at the 2nd and 4th positions can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-propylbenzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like chlorine gas, bromine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-propylbenzene-1,3-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of redox-active ligands and coordination compounds.
Biology: Studied for its potential antimicrobial and antifungal properties due to its ability to inhibit key enzymes involved in cell wall synthesis.
Medicine: Investigated for its potential use in drug development, particularly in targeting enzymes involved in viral protein synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-propylbenzene-1,3-diol involves the inhibition of key enzymes. The compound binds to these enzymes, disrupting their normal function. This inhibition affects the synthesis of vital cell wall components in fungi and the synthesis of viral proteins, leading to weakened cell walls and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
5-Propylbenzene-1,3-diol: Similar structure but lacks chlorine atoms.
2,4-Dichlorophenol: Contains chlorine atoms but lacks the propyl group.
Resorcinol: Lacks both chlorine atoms and the propyl group.
Uniqueness
2,4-Dichloro-5-propylbenzene-1,3-diol is unique due to the combination of chlorine atoms and a propyl group, which imparts specific chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
88207-82-3 |
|---|---|
Fórmula molecular |
C9H10Cl2O2 |
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
2,4-dichloro-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C9H10Cl2O2/c1-2-3-5-4-6(12)8(11)9(13)7(5)10/h4,12-13H,2-3H2,1H3 |
Clave InChI |
HCODLNDZDZOJAT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1Cl)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



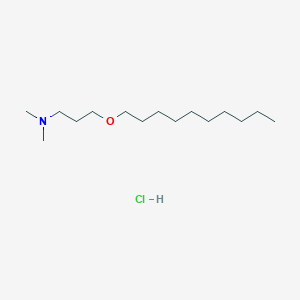
![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
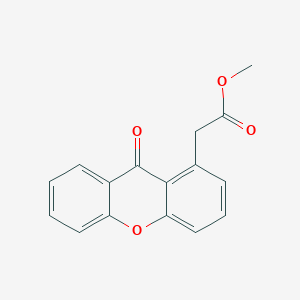
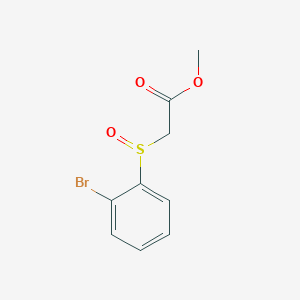
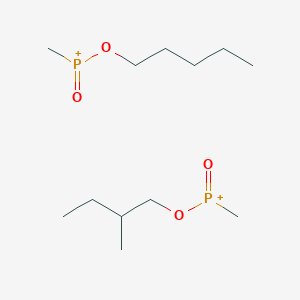
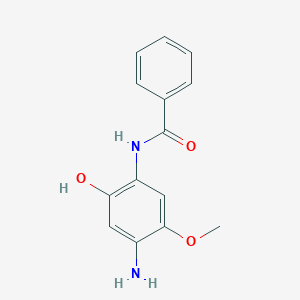
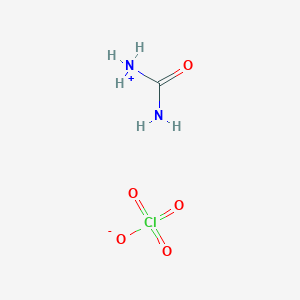
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
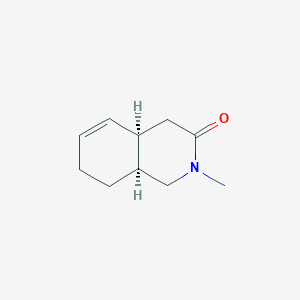
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
